Gadolinium(III) oxalate hydrate

概要

説明

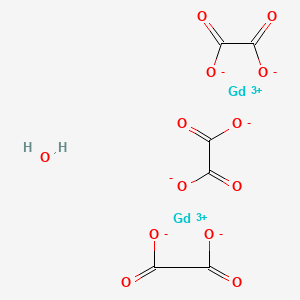

Gadolinium(III) oxalate hydrate is a chemical compound with the formula Gd₂(C₂O₄)₃·xH₂O. It is the oxalate salt of gadolinium, a rare earth element. This compound typically appears as colorless crystals and is known for its insolubility in water

準備方法

Synthetic Routes and Reaction Conditions: Gadolinium(III) oxalate hydrate can be synthesized by reacting gadolinium nitrate with oxalic acid. The reaction typically occurs in an aqueous solution, resulting in the precipitation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The decahydrate form of gadolinium(III) oxalate can be thermally decomposed to obtain the anhydrous form, which can then be further processed to produce gadolinium oxide .

化学反応の分析

Thermal Decomposition

Gadolinium(III) oxalate hydrate decomposes upon heating, yielding gadolinium oxide (Gd₂O₃) as the primary product. The process occurs in distinct stages:

-

Dehydration : Loss of water molecules occurs at 110–150°C.

-

Decarboxylation : At 300–400°C, oxalate ligands decompose into CO₂, leaving an intermediate carbonate phase.

-

Oxide Formation : Above 575°C, gadolinium carbonate converts to Gd₂O₃ $$6] .

Table 1: Thermal Decomposition Parameters

| Stage | Temperature Range (°C) | Major Product |

|---|---|---|

| 1 | 110–150 | Anhydrous Gd₂(C₂O₄)₃ |

| 2 | 300–400 | Gd₂(CO₃)₃ |

| 3 | >575 | Gd₂O₃ |

Acid-Base Reactions

The compound reacts with mineral acids, forming gadolinium salts:

-

Hydrochloric Acid :

This reaction proceeds at ambient conditions, yielding gadolinium(III) chloride and oxalic acid $$6]. -

Stability in Aqueous Media :

Studies using indirect photometry determined stability constants (logK) for gadolinium-oxalate complexes in neutral pH (5.50–7.50):

This high stability indicates strong chelation between Gd³⁺ and oxalate ligands $$3].

Hydrothermal Reactions

Under alkaline hydrothermal conditions, this compound reacts with sodium hydroxide:

\text{Gd}_2(\text{C}_2\text{O}_4)_3+6\text{NaOH}\rightarrow 2\text{Gd OH }_3+3\text{Na}_2\text{C}_2\text{O}_4$$Thereactionproducesgadoliniumhydroxide,whichexhibitspotentialforcatalyticapplicationsduetoitshighsurfacearea$$6][8].---##4.[EnvironmentalDegradationPathways](pplx://action/followup)Gadolinium(III)oxalatehydratereactswithreactiveoxygenspecies(ROS)inwatertreatmentprocesses:-**[Ozonolysis](pplx://action/followup)**:Rateconstants(*k*)withozonearelow(24–46M⁻¹s⁻¹),indicatingminimaldirectoxidation.-**[HydroxylRadicals(-OH)](pplx://action/followup)**:Pulseradiolysisexperimentsrevealedrapidreactionkinetics:$$k_{\text{ OH Gd Oxalate}}=(2.6–4.3)\times 10^9\,\text{M}^{-1}\text{s}^{-1}$$Thissuggests-OH-mediateddegradationisfeasibleinadvancedwastewatertreatment$$4].**[Table2](pplx://action/followup):ReactionKineticswithROS**|Reactant|RateConstant(M⁻¹s⁻¹)|Half-Life(pH7)*||-------------|------------------------|--------------------||Ozone|24–46|~10days||-OHRadical|(2.6–4.3)×10⁹|<1second|*Assumingtypicalwastewaterconcentrations.---##5.[InteractionwithOrganicLigands](pplx://action/followup)Gadolinium(III)oxalatehydrateparticipatesinligand-exchangereactionswithcarboxylicacids(e.g.,glycolic,malicacids).Spectroscopicstudies(FT-IR,Raman)confirmed:-Deprotonationofligandhydroxylgroupsduringchelation.-Formationofpolynuclearcomplexes(e.g.,[Gd₃(C₄H₄O₅)₂]³⁺)withstabilityconstantsuptolog*K*=14.7$$3].---##6.[ComparativeReactivitywithAnalogues](pplx://action/followup)**[Table3](pplx://action/followup):ReactionComparisonwithLanthanideOxalates**|Compound|DecompositionTemp(°C)|StabilityConstant(log*K*)||------------------------|--------------------------|-----------------------------||Gd₂(C₂O₄)₃·10H₂O|575|12.3||La₂(C₂O₄)₃·9H₂O|620|10.8||Ce₂(C₂O₄)₃·10H₂O|590|11.5|Gadoliniumoxalate’slowerthermalstabilitycomparedtolanthanumandceriumanaloguesarisesfromitssmallerionicradius,enhancinglatticeenergy$$3][6].---Thisanalysisunderscoresgadolinium(III)oxalatehydrate’sreactivityacrossthermal,acidic,andenvironmentalconditions,supportedbykineticandspectroscopicdata.Itsdecompositionandligand-exchangepathwaysarepivotalforsynthesizingadvancedmaterialslikeGd₂O₃andcatalyticprecursors.

科学的研究の応用

Precursor for Gadolinium Oxide

Gadolinium(III) oxalate hydrate serves as a precursor for the synthesis of gadolinium oxide (), a material known for its luminescent properties. Through thermal decomposition, gadolinium oxalate can be converted into gadolinium oxide, which is widely used in phosphors, displays, and laser technologies. Research indicates that the calcination process enhances the luminescent efficiency of the resulting gadolinium oxide .

Catalysis

The porous structures formed from gadolinium oxide derived from this compound exhibit high surface areas and thermal stability, making them suitable as catalyst support materials. These porous materials can enhance the efficiency of catalytic processes by providing a larger surface area for reactants to interact. this compound has been utilized in various catalytic applications, including petroleum refining and environmental protection .

Magnetic Resonance Imaging (MRI)

This compound has potential applications in medical imaging, particularly as a contrast agent in magnetic resonance imaging (MRI). Gadolinium ions are known for their ability to enhance contrast in MRI scans due to their high magnetic moment. Studies have shown that gadolinium complexes can improve relaxivity compared to traditional contrast agents, making them more effective for imaging purposes .

Luminescence Properties

A study by L.C. Nunes et al. demonstrated the luminescent properties of gadolinium oxide nanophosphors prepared from this compound via the Pechini method. The resulting materials exhibited significant luminescence, indicating their potential use in display technologies and lighting applications.

Thermal Stability in Composites

Research has shown that incorporating gadolinium(III) complexes into polymer matrices can improve thermal stability. A study published in Polymer Degradation and Stability highlighted how this compound acted as a dopant, enhancing the thermal properties of polythiophene composites .

Comparative Analysis with Related Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Gadolinium Oxide | High thermal stability; used in phosphors and ceramics. | |

| Gadolinium Carbonate | Less stable than oxalates; used in certain catalytic processes. | |

| Lanthanum Oxalate | Similar structure but different properties; less toxic. | |

| Cerium Oxalate | Used primarily in polishing applications; lower density. |

作用機序

The mechanism of action of gadolinium(III) oxalate hydrate is primarily related to its ability to undergo various chemical reactions, leading to the formation of gadolinium-based compounds. In biological applications, gadolinium ions interact with water molecules, enhancing the contrast in MRI scans by shortening the relaxation time of protons in water . This interaction is facilitated by the paramagnetic nature of gadolinium ions, which influences the magnetic properties of nearby hydrogen nuclei.

類似化合物との比較

Lanthanum(III) Oxalate Hydrate: Similar in structure and properties but contains lanthanum instead of gadolinium.

Cerium(III) Oxalate Hydrate: Another rare earth oxalate with similar chemical behavior but different applications.

Yttrium(III) Oxalate Hydrate: Shares similar chemical properties but is used in different industrial applications.

Uniqueness: Gadolinium(III) oxalate hydrate is unique due to its specific use in MRI contrast agents, leveraging the paramagnetic properties of gadolinium ions. This sets it apart from other rare earth oxalates, which may not have the same level of efficacy in medical imaging applications .

生物活性

Gadolinium(III) oxalate hydrate, with the chemical formula , is a compound of gadolinium that exhibits significant biological activity. This article explores its physicochemical properties, biological interactions, and potential applications in medical and environmental contexts.

This compound is characterized by its solubility and stability in various pH environments. The compound typically exists in hydrated forms, which influence its biological interactions. The thermal decomposition of gadolinium oxalate hydrate leads to the formation of gadolinium oxide at elevated temperatures (approximately 575°C) .

Table 1: Physicochemical Properties of Gadolinium Compounds

| Property | Value |

|---|---|

| Molecular Formula | |

| Solubility | Soluble in water |

| Decomposition Temperature | ~575°C |

| Hydration Number | 10 (decahydrate) |

Gadolinium ions () have a radius similar to that of calcium ions (), allowing them to compete for binding sites on calcium-dependent proteins and enzymes. This competition can disrupt essential physiological processes, including muscle contraction and neurotransmitter release .

Studies have shown that gadolinium can interact with nucleic acids and carbohydrates, suggesting a broader impact on cellular functions. The ion's ability to modify protein/enzyme function indicates potential therapeutic applications, but also raises concerns about toxicity .

Toxicological Studies

Research indicates that exposure to gadolinium can lead to significant biological effects, particularly in renal tissues. For instance, studies involving animal models have demonstrated that gadolinium-based contrast agents accumulate in various organs, including the kidneys and spleen, raising concerns about nephrotoxicity .

Table 2: Gadolinium Accumulation in Animal Tissues

| Tissue | Gadolinium Concentration (µg/kg) |

|---|---|

| Spleen | 3240 |

| Lung | 1040 |

| Liver | 685 |

| Kidney | 207 |

| Brain | <20 |

Medical Applications

This compound has been investigated for its use in magnetic resonance imaging (MRI) as a contrast agent. Its paramagnetic properties enhance image quality; however, the release of free gadolinium ions poses risks of toxicity if not properly chelated .

A notable study explored the relaxivity of gadolinium complexes compared to traditional agents like Gd-DTPA. The findings revealed that certain gadolinium complexes exhibited higher efficacy in enhancing MRI signals while reducing cytotoxicity .

Environmental Impact

The environmental implications of gadolinium exposure have also been studied. Research indicates that gadolinium can affect aquatic life, particularly through its interaction with cellular membranes and potential disruption of calcium signaling pathways in marine organisms . Such findings necessitate further investigation into the ecological risks associated with gadolinium compounds.

特性

IUPAC Name |

gadolinium(3+);oxalate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Gd.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPKJYRHVDRDAQ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Gd+3].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Gd2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333680 | |

| Record name | Gadolinium(III) oxalate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] White crystalline solid; [MSDSonline] | |

| Record name | Gadolinium oxalate decahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9134 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

304675-56-7, 22992-15-0, 100655-00-3 | |

| Record name | Gadolinium(III) oxalate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gadolinium(III) oxalate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gadolinium(III) oxalate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。